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Compound of Interest

Compound Name: 4-Bromo-3-(trifluoromethyl)phenol

Cat. No.: B1289219

For Immediate Release

This technical guide provides a detailed overview of the spectral data for 4-Bromo-3-
(trifluoromethyl)phenol (CAS No. 320-49-0). The document is intended for researchers,
scientists, and professionals in the field of drug development and chemical analysis. It outlines
predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
alongside detailed experimental protocols for acquiring such spectra.

Please note: Publicly available experimental spectral data for 4-Bromo-3-
(trifluoromethyl)phenol is limited. The data presented in this guide is therefore predicted
based on established principles of spectroscopy and analysis of the compound's chemical
structure.

Compound Information

o |[UPAC Name: 4-Bromo-3-(trifluoromethyl)phenol

CAS Number: 320-49-0

Molecular Formula: C7H4BrFsO

Molecular Weight: 241.01 g/mol

Physical Form: Solid
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Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Bromo-3-
(trifluoromethyl)phenol. These predictions are derived from the analysis of its chemical
structure, including the substitution pattern of the aromatic ring and the electronic effects of the
bromo, trifluoromethyl, and hydroxyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment

PpPmM

~76-7.8 d 1H H-5

~72-74 d 1H H-2

~7.0-7.2 dd 1H H-6

~5.0-6.0 brs 1H -OH
13C NMR (Predicted)

Chemical Shift (8) ppm Assignment

~ 155 - 158 C-1 (C-OH)

~135-138 C-5

~130- 133 (q) C-3 (C-CFs)

~125-128 C-6

~122-125(q) -CFs3

~118-121 C-2

~115-118 C-4 (C-Br)

Infrared (IR) Spectroscopy (Predicted)
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3600 - 3200 Broad, Strong O-H stretch (phenolic)
3100 - 3000 Medium Aromatic C-H stretch

1600 - 1585, 1500 - 1400

Medium to Strong

Aromatic C=C stretch

1350 - 1150 Strong C-F stretch (trifluoromethyl)
1250 - 1000 Strong C-O stretch (phenolic)
1000 - 600 Medium to Strong C-Br stretch

900 - 675 Strong Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS) (Predicted)

m/z Relative Intensity (%) Fragment Assignment

) [M]* (Molecular ion, bromine
240/242 High _

isotope pattern)

221/223 Medium [M-F]*
211/213 Medium [M-CHQOJ*
171 Medium [M-Br]*
69 High [CF3]*+

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:
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e Sample Preparation: Approximately 5-10 mg of 4-Bromo-3-(trifluoromethyl)phenol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5
mm NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.[1]

e 1H NMR Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
resolution.

o A standard pulse sequence is used to acquire the *H spectrum.

o Key parameters include a spectral width of approximately 16 ppm, a sufficient number of
scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[2]

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each
unique carbon.

o Awider spectral width (e.g., 0-200 ppm) is required.

o Alarger number of scans and a longer relaxation delay may be necessary due to the lower
natural abundance and longer relaxation times of the 13C nucleus.[2]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (KBr Pellet Method):
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o Approximately 1-2 mg of 4-Bromo-3-(trifluoromethyl)phenol is finely ground with about
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

o Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid sample is placed directly onto the ATR crystal.

o Pressure is applied to ensure good contact between the sample and the crystal.[3]
 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.[1]
o Data Acquisition:

o A background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

o The sample is placed in the IR beam path.

o The spectrum is typically recorded over the range of 4000-400 cm~1 for a number of co-
added scans to improve the signal-to-noise ratio.[4]

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).[5][6] For solid
samples, a direct probe is common.[5]

e lonization (Electron lonization - EIl):

o The sample is vaporized in the ion source.[7]
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o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.[8][9]

 Instrumentation: A mass spectrometer equipped with an El source and a mass analyzer
(e.g., quadrupole, time-of-flight) is used.

e Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer
based on their mass-to-charge ratio (m/z).

o Data Acquisition: The detector records the abundance of each ion, generating a mass
spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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